
Qpctl-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Qpctl-IN-1 is a small molecule inhibitor targeting the enzyme glutaminyl-peptide cyclotransferase-like protein (QPCTL). This enzyme is involved in the post-translational modification of proteins, specifically the formation of pyroglutamate residues.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Qpctl-IN-1 involves several steps, starting with the preparation of a benzonitrile-based intermediate. The key steps include:
Formation of the benzonitrile intermediate: This involves the reaction of a substituted benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the benzonitrile.
Coupling reaction: The benzonitrile intermediate is then coupled with a suitable amine under basic conditions to form the desired this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Qpctl-IN-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their biological activities .
科学的研究の応用
Qpctl-IN-1 has a wide range of scientific research applications, including:
Cancer Immunotherapy: This compound inhibits the CD47-SIRPα axis, enhancing the immune system’s ability to target and destroy tumor cells.
Inflammatory Diseases: By modulating the activity of QPCTL, this compound can potentially be used to treat inflammatory conditions by reducing the expression of pro-inflammatory chemokines.
Neurodegenerative Diseases: Research is ongoing to explore the potential of this compound in treating neurodegenerative diseases by targeting protein modifications involved in disease progression.
作用機序
Qpctl-IN-1 exerts its effects by inhibiting the enzyme QPCTL, which catalyzes the formation of pyroglutamate residues on target proteins such as CD47. This inhibition disrupts the CD47-SIRPα interaction, a key mechanism by which tumor cells evade immune surveillance. By blocking this interaction, this compound enhances the immune system’s ability to recognize and eliminate tumor cells .
類似化合物との比較
Similar Compounds
PBD150: An inhibitor of glutaminyl-peptide cyclotransferase with applications in Alzheimer’s disease.
Uniqueness of Qpctl-IN-1
This compound stands out due to its potent inhibitory activity and its specific targeting of the CD47-SIRPα axis, making it a promising candidate for cancer immunotherapy. Its ability to modulate immune responses without causing significant side effects, such as anemia, sets it apart from other similar compounds .
特性
分子式 |
C19H15F4N3O2 |
|---|---|
分子量 |
393.3 g/mol |
IUPAC名 |
(4R)-1-(3H-benzimidazol-5-yl)-4-[4-(3,3-difluoropropoxy)-2,6-difluorophenyl]azetidin-2-one |
InChI |
InChI=1S/C19H15F4N3O2/c20-12-6-11(28-4-3-17(22)23)7-13(21)19(12)16-8-18(27)26(16)10-1-2-14-15(5-10)25-9-24-14/h1-2,5-7,9,16-17H,3-4,8H2,(H,24,25)/t16-/m1/s1 |
InChIキー |
GURVAWDLVHIGNH-MRXNPFEDSA-N |
異性体SMILES |
C1[C@@H](N(C1=O)C2=CC3=C(C=C2)N=CN3)C4=C(C=C(C=C4F)OCCC(F)F)F |
正規SMILES |
C1C(N(C1=O)C2=CC3=C(C=C2)N=CN3)C4=C(C=C(C=C4F)OCCC(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139915.png)
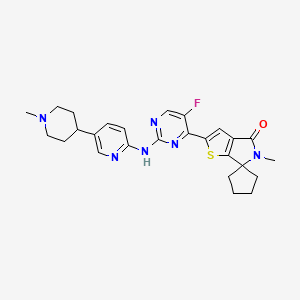
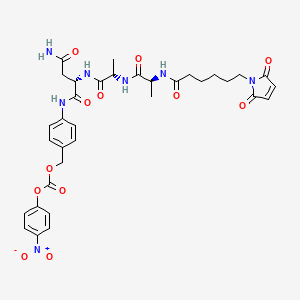
![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride](/img/structure/B15139933.png)
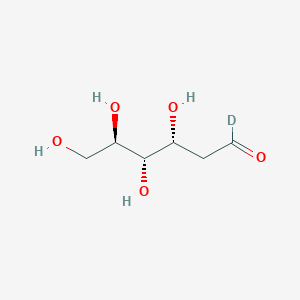
![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)
![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)

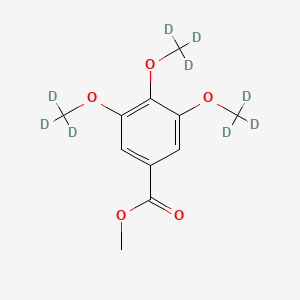

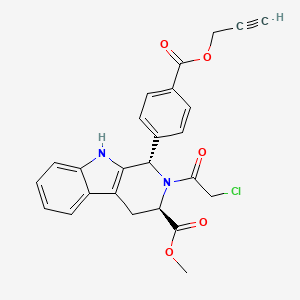

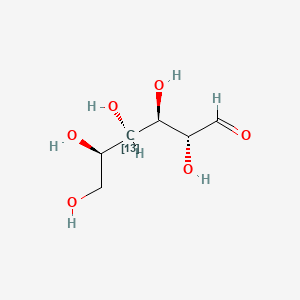
![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
